Boc-N-PEG1-C2-NHS ester

Description

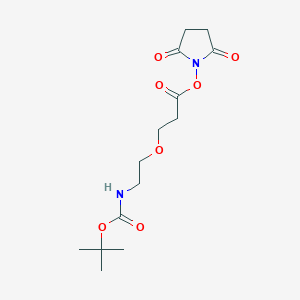

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMOAQDFUHQKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-N-PEG1-C2-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and the development of targeted therapeutics. This molecule incorporates three key chemical moieties: a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester. This combination of features provides researchers with a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling multi-step conjugation strategies. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein binder with an E3 ligase ligand.[1][2]

Core Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Physicochemical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | [3] |

| Molecular Formula | C₁₄H₂₂N₂O₇ | [3] |

| Molecular Weight | 330.33 g/mol | [3] |

| CAS Number | 1260092-55-4 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (typically ≥97% by NMR) | [3][4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.[5][6] | |

| Storage (Powder) | -20°C for up to 3 years. | [3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |

Key Functional Groups and Their Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactions is critical for designing successful conjugation experiments.

N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a highly reactive group that selectively forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides.[5] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[] A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is crucial to perform conjugations in amine-free buffers and to use the NHS ester solution promptly after preparation.

tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[5] This allows for a sequential conjugation strategy, where the NHS ester is reacted first, followed by deprotection of the Boc group to expose a new reactive site for further modification.

Polyethylene Glycol (PEG) Linker

The short PEG spacer (PEG1) is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[5][] In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Labeling via NHS Ester Conjugation

This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in the conjugation buffer. The buffer must not contain primary amines (e.g., Tris or glycine).

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization buffer (e.g., 0.1 M sodium bicarbonate)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection: Add an equal volume of TFA to the solution (e.g., a 1:1 solution of TFA in DCM).

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

-

Neutralization: Redissolve the residue in a minimal amount of a suitable solvent and neutralize the pH with a basic buffer.

-

Purification: Purify the deprotected product as needed, for example, by HPLC.[9][10]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Workflow for protein labeling using this compound.

Caption: General workflow for the deprotection of the Boc group.

Caption: Simplified mechanism of action for a PROTAC.[1][11]

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. t-Boc-N-amido-PEG1-NHS ester - Creative Biolabs [creative-biolabs.com]

- 5. t-Boc-N-amido-PEG1-NHS ester, 1260092-55-4 | BroadPharm [broadpharm.com]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. explorationpub.com [explorationpub.com]

- 9. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester: Structure, Mechanism, and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key applications of Boc-N-PEG1-C2-NHS ester, a versatile heterobifunctional linker used in bioconjugation and drug development.

Introduction

This compound is a chemical crosslinker that features three key components: a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it an invaluable tool in chemical biology and pharmaceutical sciences, particularly in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

The NHS ester provides high reactivity towards primary amines, forming stable amide bonds, while the Boc group serves as a protecting group for a terminal amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[5][6] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][]

Chemical Structure and Properties

The molecule consists of a Boc-protected aminoethoxy group linked to a propanoic acid backbone, which is activated as an NHS ester. Its systematic chemical name is Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester.[8]

Below is a diagram representing the core components of the this compound structure.

Caption: Functional components of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | [8] |

| Molecular Formula | C₁₄H₂₂N₂O₇ | [8] |

| Molecular Weight | 330.33 g/mol | [8][9][10] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥97.0% | [8][11] |

| CAS Number | 1260092-55-4 | [8][11] |

| Storage (Powder) | -20°C for up to 3 years | [8] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [8] |

Mechanism of Action

The utility of this compound stems from its two distinct reactive functionalities, which can be addressed in a controlled, sequential manner.

A. NHS Ester Reaction with Primary Amines

The core mechanism is a nucleophilic acyl substitution. The NHS ester is a highly efficient acylating agent that reacts with unprotonated primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[][] This reaction proceeds rapidly at a slightly basic pH (typically 7.2-8.5) to form a stable and effectively irreversible amide bond, releasing N-hydroxysuccinimide as a benign byproduct.[] While the reaction is highly selective for primary amines, side reactions with serine, threonine, or tyrosine residues can occur under certain conditions.[13]

Caption: Reaction mechanism of NHS ester with a primary amine.

B. Boc Group Deprotection

The Boc group is a robust protecting group that is stable to most bases and nucleophiles, allowing for the selective reaction of the NHS ester first.[6] It can be efficiently removed under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), to expose a free primary amine.[5][9] This newly deprotected amine is then available for further conjugation, enabling the synthesis of complex, multi-component molecules.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes a general workflow for conjugating the linker to a protein containing accessible primary amines.

Caption: Experimental workflow for protein conjugation.

Methodology:

-

Reagent Preparation:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the linker (e.g., 10-100 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[14]

-

Prepare the protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines, such as Tris, must be avoided during conjugation.[]

-

-

Conjugation:

-

Add a calculated molar excess (typically 5- to 20-fold) of the linker stock solution to the protein solution while gently vortexing. The optimal ratio depends on the protein and must be determined empirically.

-

Allow the reaction to proceed for 30-120 minutes at room temperature or 2-4 hours at 4°C.[]

-

-

Quenching:

-

To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts from the protein conjugate using standard methods such as size-exclusion chromatography (SEC), dialysis, or centrifugal spin filters.

-

-

Analysis and Storage:

-

Confirm conjugation using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE (which will show a mass shift).

-

Store the final conjugate under appropriate conditions, typically frozen at -20°C or -80°C.

-

Protocol 2: Boc-Group Deprotection

Methodology:

-

Lyophilize the Boc-protected conjugate to remove all water.

-

Resuspend the dried conjugate in a deprotection solution, typically 20-50% Trifluoroacetic Acid (TFA) in an anhydrous solvent like dichloromethane (DCM).

-

Incubate for 30-60 minutes at room temperature.

-

Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

The resulting deprotected conjugate, now with a free amine, can be used for subsequent reactions.

Applications in Drug Development

A. PROTAC Synthesis

This compound is widely used as a PEG-based linker for the synthesis of PROTACs.[1][15][16][17] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target-binding ligand and the E3 ligase ligand, and its length and composition are crucial for optimal ternary complex formation.

The typical synthesis strategy involves:

-

Reacting the NHS ester end of the linker with a primary amine on the E3 ligase ligand (or vice versa).

-

Purifying the intermediate.

-

Deprotecting the Boc group to reveal a free amine.

-

Coupling this new amine to a carboxylic acid on the target-binding ligand.

Caption: Logical workflow for PROTAC synthesis using the linker.

B. PEGylation and Bioconjugation

The linker is also used for general PEGylation, a process of attaching PEG chains to molecules.[] PEGylation can enhance the therapeutic properties of proteins, peptides, and small molecules by:

-

Increasing Solubility and Stability: The hydrophilic PEG chain improves solubility in aqueous media.[5][]

-

Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[]

-

Reducing Immunogenicity: The PEG chain can shield epitopes on a protein, reducing its potential to elicit an immune response.

This linker is particularly useful for modifying surfaces or attaching biomolecules to nanoparticles, where the NHS ester reacts with amine-functionalized surfaces.[]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.app17.com [medchemexpress.app17.com]

- 3. This compound-西安齐岳生物 [0qy.com]

- 4. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 10. PEG NHS ester | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[][2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation.

This crosslinker features a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Boc protecting group allows for subsequent chemical modifications after deprotection.[] The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules.[]

Core Properties and Specifications

This compound is a white to off-white solid with the following key characteristics:

| Property | Value | Reference |

| Chemical Formula | C14H22N2O7 | [6] |

| Molecular Weight | 330.33 g/mol | [6] |

| Purity | ≥97.0% | [6] |

| CAS Number | 1260092-55-4 | [6] |

Storage and Handling:

Proper storage is critical to maintain the reactivity of the NHS ester.

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [6] |

| In solvent at -80°C | 6 months | [6] |

| In solvent at -20°C | 1 month | [6] |

It is imperative to protect the compound from moisture to prevent hydrolysis of the NHS ester. Vials should be equilibrated to room temperature before opening to avoid condensation. Solutions should be prepared immediately before use in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Mechanism of Action: NHS Ester Bioconjugation

The primary application of this compound lies in its ability to covalently link to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is recommended to ensure that the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[][7]

Quantitative Data: Reactivity and Stability

The efficiency of the bioconjugation reaction is a balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis of the NHS ester.

pH-Dependent Reaction and Hydrolysis:

| pH | Reaction Rate | NHS Ester Half-Life | Implications | Reference |

| < 7.2 | Very slow | Long | Primary amines are protonated and non-nucleophilic. | [7] |

| 7.2 - 8.5 | Fast | Moderate (e.g., 1-2 hours at neutral pH) | Optimal range for efficient conjugation. | [] |

| > 8.5 | Very fast | Short (e.g., < 10 minutes at pH 9.0) | Hydrolysis becomes the dominant reaction, reducing conjugation yield. | [8] |

Experimental Protocols

Protocol 1: General Bioconjugation to a Protein

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction:

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol describes a two-step process for synthesizing a PROTAC using this compound, starting with conjugation to a ligand for the protein of interest (POI) containing a primary amine, followed by Boc deprotection and coupling to an E3 ligase ligand.

Step 1: Conjugation to POI Ligand

-

Reaction Setup: Dissolve the amine-containing POI ligand in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

-

Addition of NHS Ester: Add 1.0-1.2 equivalents of this compound to the solution.

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, purify the Boc-protected intermediate by chromatography.

Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand

-

Boc Deprotection:

-

Dissolve the purified intermediate in an appropriate solvent (e.g., DCM or 1,4-dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.[12]

-

Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.[12]

-

Remove the solvent and excess acid under reduced pressure.

-

-

Amide Coupling to E3 Ligase Ligand:

-

Dissolve the deprotected amine and the carboxylic acid-containing E3 ligase ligand in an anhydrous aprotic solvent.

-

Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC molecule by chromatography (e.g., HPLC).

-

Conclusion

This compound is a versatile and valuable tool for bioconjugation, offering a reliable method for linking molecules to primary amines. Its application in the synthesis of PROTACs highlights its importance in the development of novel therapeutics. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this crosslinker to advance their scientific and drug development endeavors.

References

- 2. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 3. This compound-MedChemExpress [medchemexpress.app17.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Boc-N-PEG1-C2-NHS Ester in Proteolysis-Targeting Chimera (PROTAC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-PEG1-C2-NHS ester, a bifunctional crosslinker pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). We will cover its core properties, a detailed protocol for its application in PROTAC synthesis, and the underlying biological mechanism.

Core Compound Data

This compound is a heterobifunctional linker containing a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester. This configuration is ideal for the sequential and controlled conjugation of two distinct molecular entities, a cornerstone of PROTAC design. The short polyethylene glycol (PEG) spacer enhances solubility and provides appropriate spatial orientation for the assembled chimera.

The key quantitative and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1260092-55-4 | [1][2] |

| Molecular Weight | 330.33 g/mol | [1][3] |

| Molecular Formula | C14H22N2O7 | [1] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥97.0% | [1] |

| Long-term Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 6 months | [1] |

Role in PROTAC Synthesis: An Experimental Workflow

The synthesis of a PROTAC using this compound is a sequential process. First, the NHS ester end of the linker is reacted with a primary or secondary amine on the Protein of Interest (POI) ligand. Following this conjugation, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly exposed amine is then coupled to the E3 ligase ligand to complete the synthesis of the heterobifunctional PROTAC molecule.

Experimental Protocol: Synthesis of a Generic PROTAC

This section provides a representative two-step protocol for the synthesis of a PROTAC utilizing this compound. This protocol involves the sequential amide coupling of the linker to an amine-containing POI ligand and a carboxyl-containing E3 ligase ligand.

Materials:

-

POI ligand with an accessible primary or secondary amine.

-

This compound.

-

E3 ligase ligand with a carboxylic acid group.

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous Dimethylformamide (DMF).

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Solvents for purification (e.g., ethyl acetate, hexanes, acetonitrile, water).

-

Reverse-phase HPLC system for purification.

-

LC-MS and NMR for characterization.

Step 1: Conjugation of this compound to POI Ligand

-

Dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution to act as a non-nucleophilic base.

-

In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

-

Add the linker solution dropwise to the POI ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting POI-Linker(Boc) intermediate by flash column chromatography.

-

Confirm the structure and purity of the product by NMR and LC-MS.

Step 2: Boc Deprotection

-

Dissolve the purified POI-Linker(Boc) intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting POI-Linker-NH2 TFA salt is often used directly in the next step without further purification.

Step 3: Conjugation to E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (with a carboxylic acid) (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Dissolve the POI-Linker-NH2 TFA salt (1.0 eq) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 2-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule directly from the reaction mixture using reverse-phase preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final product thoroughly by high-resolution mass spectrometry and NMR.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that joins the two ligands.[3] This unique structure allows PROTACs to bring an E3 ligase in close proximity to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing the aqueous solubility of PROTACs.[1]

The Impact of PEG Linkers on PROTAC Efficacy: A Quantitative Analysis

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4] A linker that is too short may not be able to span the distance between the two proteins, preventing the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes.[4] The following tables summarize quantitative data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that regulate gene expression and is a key target in cancer therapy.[5] The data below, synthesized from multiple studies, focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[1]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 2.5 | 15 |

| PEG4 | 4.1 | 25 |

| PEG5 | 5.8 | 35 |

| PEG6 | 3.2 | 20 |

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[1]

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[1]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

ERα is a key driver in the majority of breast cancers. A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα using PROTACs that connect an ERα ligand to a VHL E3 ligase ligand.

Table 3: Degradation of Estrogen Receptor α (ERα)

| Linker Atom Length | Approximate PEG Units | % ERα Degradation at 10 µM |

| 12 | ~4 | ~50% |

| 16 | ~5 | >80% |

Data adapted from studies on ERα degradation, highlighting the improved efficacy with a longer linker in this system.[6]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

TBK1 is a kinase involved in inflammatory and immune responses, and its dysregulation is implicated in various diseases. PROTACs developed by Arvinas demonstrated a clear dependence on linker length for TBK1 degradation.

Table 4: Degradation of TANK-binding kinase 1 (TBK1)

| Linker Atom Length | DC50 (nM) | Dmax (%) |

| < 12 | Inactive | Inactive |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

PROTACs with linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[1][7]

Case Study 4: Epidermal Growth Factor Receptor (EGFR)-Targeting PROTACs

Mutations in EGFR are common drivers of non-small cell lung cancer. A dacomitinib-based PROTAC recruiting CRBN showed potent degradation of mutant EGFR.

Table 5: Degradation of Mutant EGFR (del19)

| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) |

| 13 | PEG/Triazole | 3.57 | 91 |

This PROTAC also demonstrated good microsomal stability and favorable pharmacokinetic properties in rats.[8][9]

Case Study 5: Androgen Receptor (AR)-Targeting PROTACs

The androgen receptor is a key therapeutic target in prostate cancer. Studies on AR-targeting PROTACs have highlighted the challenge of achieving good cell permeability.

Table 6: Permeability of Androgen Receptor (AR)-Targeting PROTACs

| PROTAC | Linker Type | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |

| 14 | PEG | 1.7 |

| 18 | Adamantyl | 0.15 |

| 20d | PEG | BLQ |

BLQ = Below Limit of Quantification. This data illustrates the significant impact of both the linker and the E3 ligase ligand on permeability.[10][11]

Key Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action, it is essential to visualize the signaling pathways of the target proteins and the experimental workflows used to evaluate PROTAC efficacy.

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway

BRD4 regulates the transcription of key oncogenes like c-Myc by binding to acetylated histones at super-enhancers and promoters.[5][12]

Caption: Simplified BRD4 signaling pathway leading to c-Myc expression.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[4][13]

Caption: Key downstream pathways of EGFR/HER2 signaling.

Androgen Receptor (AR) Signaling Pathway

In the presence of androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in cell growth and survival, particularly in prostate cancer.[2][14]

Caption: Classical androgen receptor signaling pathway.

TBK1 Signaling Pathway

TBK1 is a central kinase in the innate immune system, activated by various stimuli to phosphorylate transcription factors like IRF3, leading to the production of type I interferons.[15][16]

Caption: Simplified TBK1 signaling leading to interferon production.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][17]

Objective: To determine the DC50 and Dmax of a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of treatment.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO ≤ 0.1%) for a specified time (e.g., 2-24 hours).[3]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.[3]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

-

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

2.1 Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry of ternary complex formation.

-

Reagent Preparation: Prepare purified POI, E3 ligase, and PROTAC in the same dialysis buffer.

-

ITC Experiment:

-

Load the POI and PROTAC into the sample cell.

-

Titrate the E3 ligase from the syringe into the cell.

-

Measure the heat changes upon binding.

-

-

Data Analysis: Fit the binding isotherm to a suitable model to determine the thermodynamic parameters of the ternary complex formation.

2.2 Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.[6]

-

Surface Preparation: Immobilize the E3 ligase on a sensor chip.

-

Binary Interaction: Flow the PROTAC over the surface to measure its binding to the E3 ligase.

-

Ternary Complex Formation: Pre-incubate the PROTAC with the POI and flow the mixture over the E3 ligase-coated surface.

-

Data Analysis: Fit the sensorgrams to a kinetic model to determine the association and dissociation rates.[6]

2.3 AlphaScreen (Amplified Luminescent Proximity Homestead Assay)

Objective: A high-throughput method to quantify ternary complex formation.

-

Reagent Preparation: Use tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding donor and acceptor beads.

-

Assay Setup: In a microplate, mix the tagged proteins, PROTAC, and AlphaScreen beads.

-

Signal Detection: Upon ternary complex formation, the beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of complex formed.

Caption: Key biophysical assays for characterizing ternary complex formation.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, T½, AUC) of a PROTAC.[5][15]

-

Animal Model: Use male Swiss Albino or similar mice.

-

Formulation and Dosing:

-

Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

Administer the PROTAC via the desired route (e.g., intravenous, oral gavage, intraperitoneal) at a specific dose (e.g., 5-50 mg/kg).[15]

-

-

Blood Sampling:

-

Collect serial blood samples from the tail or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Process blood to obtain plasma.[15]

-

-

Sample Analysis:

-

Extract the PROTAC from plasma samples.

-

Quantify the concentration of the PROTAC using LC-MS/MS.

-

-

Data Analysis:

-

Plot plasma concentration versus time.

-

Calculate pharmacokinetic parameters using appropriate software.[15]

-

Synthesis of PROTACs with PEG Linkers

The synthesis of PROTACs is typically a multi-step process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the PEG linker, followed by their conjugation.

General Two-Step Synthesis Protocol

This protocol describes the synthesis of a PROTAC using a bifunctional PEG linker with a hydroxyl and a carboxylic acid group.

Step 1: Synthesis of POI-Linker Intermediate

This step involves forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.

-

Activation of Carboxylic Acid: To a solution of the Hydroxy-PEG-acid linker in an anhydrous solvent like DMF, add an amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

-

Amide Coupling: Add the amine-functionalized POI ligand to the activated linker solution and stir at room temperature.

-

Work-up and Purification: After the reaction is complete (monitored by LC-MS), perform an aqueous work-up and purify the product by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

This step involves coupling the POI-linker intermediate to the E3 ligase ligand.

-

Activation of Hydroxyl Group: The terminal hydroxyl group of the POI-linker intermediate can be activated, for example, by converting it to a tosylate using tosyl chloride (TsCl).

-

Coupling to E3 Ligase Ligand: The activated POI-linker intermediate is then reacted with an amine-containing E3 ligase ligand in the presence of a base.

-

Purification: The final PROTAC is purified by preparative HPLC.

-

Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: A general workflow for the two-step synthesis of a PROTAC.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the knowledge to systematically approach the design and evaluation of novel PEGylated PROTACs. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. lifesensors.com [lifesensors.com]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

A Beginner's In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-N-PEG1-C2-NHS ester, a versatile heterobifunctional crosslinker, with a focus on its application in protein modification, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a chemical tool used to link molecules together. It features three key components:

-

Boc (tert-Butyloxycarbonyl) protecting group: This group masks a primary amine, preventing it from reacting prematurely. It can be removed under acidic conditions to reveal the reactive amine.

-

PEG1 (Polyethylene Glycol) spacer: A single ethylene glycol unit acts as a short, hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1]

-

NHS (N-Hydroxysuccinimide) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[]

These features make this compound an ideal building block in multi-step conjugation strategies, most notably in the synthesis of PROTACs.[3][4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3][4]

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Reference |

| Chemical Name | Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | [5] |

| Molecular Formula | C14H22N2O7 | [5] |

| Molecular Weight | 330.33 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97.0% | [5] |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |

Reaction Mechanism and Kinetics

The primary utility of this compound in protein modification lies in the reaction of its NHS ester group with primary amines on the protein surface.

NHS Ester Reaction with Primary Amines

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine of a protein (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[]

NHS Ester Reaction Mechanism with a Primary Amine.

Reaction Kinetics and pH Dependence

The efficiency of the NHS ester-amine reaction is highly pH-dependent. A slightly basic pH (typically 7.2-8.5) is optimal.[] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.[6]

| pH | Half-life (t1/2) of Conjugation (minutes) |

| 8.0 | 80 |

| 8.5 | 20 |

| 9.0 | 10 |

| Data adapted from a study on P3-NHS ester conjugation and is for illustrative purposes.[7] |

This data clearly demonstrates that a slight increase in pH can dramatically accelerate the conjugation reaction. However, it is crucial to balance this with the increased rate of hydrolysis at higher pH to maximize the yield of the final product.[8]

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a valuable tool for the modular synthesis of PROTACs. The following is a generalized, two-step experimental protocol for its use.

Experimental Workflow for PROTAC Synthesis.

Detailed Experimental Protocol

Materials:

-

This compound

-

E3 ligase ligand with a primary or secondary amine

-

Target protein ligand with a carboxylic acid or other suitable functional group for amide bond formation

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

Reaction vials, magnetic stirrer, and other standard laboratory equipment

-

HPLC for purification and analysis

Step 1: Conjugation of this compound to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate. This is often used in the next step without further purification.

Step 2: Boc Deprotection

-

Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM).

-

Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is typically used directly in the next step.

Step 3: Conjugation to the Target Protein Ligand

-

In a separate vial, dissolve the target protein ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir this activation mixture at room temperature for 15-30 minutes.

-

Add the deprotected amine from Step 2 (as a solution in DMF) to the activated target protein ligand.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS until the final PROTAC is formed.

-

Purify the final PROTAC using preparative reverse-phase HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Importance of the PEG Linker in PROTAC Efficacy

The PEG linker in a PROTAC is not merely a spacer; its length and composition are critical for the efficacy of the resulting degrader.[9][10] While this compound provides a short PEG linker, the principles of linker optimization are broadly applicable. The linker influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

The following table, adapted from a study on BRD4-targeting PROTACs with varying PEG linker lengths, illustrates the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

| PROTAC | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |

| PROTAC 1 | PEG2 | 50 | 90 |

| PROTAC 2 | PEG3 | 25 | 95 |

| PROTAC 3 | PEG4 | 10 | 98 |

| PROTAC 4 | PEG5 | 30 | 92 |

| PROTAC 5 | PEG6 | 75 | 85 |

| [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[9] [b] Dmax: The maximum percentage of target protein degradation achieved.[9] | |||

| This data is representative and serves to illustrate the principle of linker length optimization. |

As the data suggests, there is often an optimal linker length for a given target and E3 ligase pair that results in the most potent and efficacious degradation. Therefore, while this compound is a useful starting point, researchers should consider exploring a range of linker lengths to optimize their PROTACs.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in protein modification and drug discovery. Its heterobifunctional nature, combining a protected amine and a reactive NHS ester with a short PEG spacer, makes it particularly well-suited for the modular synthesis of PROTACs. A thorough understanding of its chemical properties, reaction kinetics, and a systematic approach to its application in multi-step syntheses will enable scientists to effectively utilize this reagent in the development of novel protein modifiers and targeted therapeutics.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of its key features, advantages, and detailed methodologies for its application.

This linker incorporates three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and a highly reactive N-hydroxysuccinimide (NHS) ester. This combination of features provides researchers with a versatile tool for the controlled and efficient conjugation of molecules. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the Boc and NHS ester groups allow for sequential and specific ligation to target molecules.

Core Features and Chemical Properties

This compound is a white to off-white solid at room temperature.[3] Its chemical structure and key properties are detailed below.

Chemical Structure:

References

A Comprehensive Technical Guide to Boc-N-PEG1-C2-NHS Ester: Chemical Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical characteristics, experimental protocols, and core applications of Boc-N-PEG1-C2-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a PEG-based linker featuring a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4][5][6][7][8] The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation. The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, while the NHS ester is highly reactive towards primary amines.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | [9] |

| Molecular Formula | C14H22N2O7 | [9] |

| Molecular Weight | 330.33 g/mol | [9] |

| Appearance | White to off-white solid | [9] |

| Purity (NMR) | ≥97.0% | [9] |

| CAS Number | 1260092-55-4 | [9] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its effective use in experimental settings.

Solubility

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [10] |

| Dimethylformamide (DMF) | Soluble | [10] |

| Water | Limited, hydrolysis occurs | [11][12] |

Stability and Storage

Proper storage is essential to maintain the reactivity of the NHS ester. The stability of the compound under different conditions is outlined below.

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [9] |

| In solvent at -80°C | 6 months | [9] |

| In solvent at -20°C | 1 month | [9] |

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis is pH-dependent, increasing with higher pH.[1][11][12][13][14]

| pH | Half-life of NHS ester in aqueous solution | Reference |

| 7.0 (at 0°C) | 4-5 hours | [11][14] |

| 8.0 | 1 hour | [1][13] |

| 8.6 (at 4°C) | 10 minutes | [11][14] |

Reactivity and Signaling Pathways

The utility of this compound lies in its two functional groups: the amine-reactive NHS ester and the acid-labile Boc-protected amine.

NHS Ester Reactivity with Primary Amines

The NHS ester reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[11] This reaction is most efficient in the pH range of 7.2 to 8.5.[11]

Boc Group Deprotection

The Boc protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[3][15][16][17][18]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Conjugation to a Primary Amine-Containing Molecule

This protocol describes the general procedure for labeling a protein or other molecule with this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).

-

Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M glycine.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

-

Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or other suitable base for neutralization (optional)

-

Purification equipment (e.g., HPLC, solid-phase extraction)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM).

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Solvent Removal: Remove the TFA and DCM under reduced pressure.

-

Neutralization (Optional): If the TFA salt is not desired, dissolve the residue in a suitable solvent and neutralize with a base like DIPEA.

-

Purification: Purify the deprotected conjugate by an appropriate method to remove residual TFA and byproducts.

Applications in Research and Drug Development

This compound is a versatile linker used in various applications:

-

PROTAC Synthesis: It serves as a fundamental building block for constructing PROTACs, where it links a target protein-binding ligand to an E3 ligase-recruiting ligand.[5][19][20] The Boc-protected amine allows for sequential and controlled synthesis.

-

Bioconjugation: It is used to attach PEG spacers to proteins, peptides, or other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.

-

Surface Modification: It can be used to modify surfaces containing primary amines to introduce a hydrophilic PEG spacer, which can then be further functionalized after Boc deprotection.

This guide provides a comprehensive overview of the chemical characteristics and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets before handling any chemicals.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. stallardediting.com [stallardediting.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. targetmol.cn [targetmol.cn]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. interchim.fr [interchim.fr]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-N-PEG1-C2-NHS Ester Conjugation to a Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step protocol for the covalent conjugation of a Boc-N-PEG1-C2-NHS ester to a peptide. This process, known as PEGylation, is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of peptides and proteins. The attachment of the polyethylene glycol (PEG) chain can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2]

The this compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester.[] The NHS ester facilitates covalent linkage to primary amines, such as the N-terminus or the side chain of lysine residues on a peptide, through a stable amide bond.[][][6] The Boc protecting group provides an orthogonal handle for subsequent modifications after the initial peptide conjugation, allowing for the development of more complex bioconjugates. This two-stage conjugation strategy is particularly valuable in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][7]

Chemical Reaction Pathway

The conjugation process involves a nucleophilic acyl substitution reaction. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

Experimental Protocols

This protocol is divided into three main stages: 1) Conjugation of the this compound to the peptide, 2) Purification of the Boc-PEGylated peptide, and 3) Optional Boc-deprotection to yield a free amine for further functionalization.

Stage 1: Peptide Conjugation

This stage describes the reaction between the peptide and the this compound.

Materials:

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

This compound

-

Reaction Buffer: Amine-free buffer such as 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5. Recommended buffers include phosphate, bicarbonate, borate, or HEPES.[7] Avoid buffers containing primary amines like Tris, as they will compete with the peptide for reaction with the NHS ester.[8][9]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

-

PEG Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh and not store it.[8][9]

-

Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the peptide solution. A 5 to 20-fold molar excess of the PEG linker over the peptide is a common starting point, though the optimal ratio may need to be determined empirically.[7] The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v) to avoid denaturation of the peptide.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature (20-25°C) or for 2-4 hours at 4°C.[7]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[7]

Stage 2: Purification of the Boc-PEGylated Peptide

Purification is essential to remove unreacted PEG linker, hydrolyzed NHS ester, and other byproducts.

Methods:

-

Size-Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated peptide from smaller, unreacted components.

-

Dialysis: For larger peptides, dialysis can be an effective method to remove small molecule impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and analysis of the reaction mixture.

The choice of purification method will depend on the size and properties of the peptide and the PEGylated conjugate.

Stage 3: Boc Deprotection (Optional)

This step is performed if the terminal amine on the PEG linker is intended for subsequent conjugation.

Materials:

-

Boc-PEGylated peptide

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)

Procedure:

-

Dissolution: Dissolve the purified and dried Boc-PEGylated peptide in anhydrous DCM.

-

TFA Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[7]

-

Deprotection Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[7] Monitor the reaction progress by LC-MS or TLC to confirm the removal of the Boc group.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. For a basic work-up to obtain the free amine, redissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.[7] The deprotected PEGylated peptide can then be purified by RP-HPLC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the conjugation and deprotection steps.

Table 1: Recommended Reaction Conditions for this compound Conjugation

| Parameter | Recommended Value | Notes |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal for peptides.[7] |

| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the peptide; requires empirical optimization.[7] |

| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can minimize side reactions and are preferred for sensitive peptides. |

| Reaction Time | 30 minutes - 4 hours | Dependent on temperature and the reactivity of the peptide's primary amines.[][8] |

| Quenching Agent | Tris or Glycine | Used at a final concentration of 20-50 mM to stop the reaction.[7] |

Table 2: Recommended Conditions for Boc Deprotection

| Parameter | Recommended Value | Notes |

| Solvent | Anhydrous Dichloromethane (DCM) | Essential to prevent side reactions. |

| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[7] |

| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at a lower temperature.[7] |

| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by LC-MS or TLC to determine completion.[7] |

Experimental Workflow

The overall experimental process from starting materials to the final product is illustrated in the following workflow diagram.

Characterization of the Conjugate

Confirmation of successful conjugation and determination of the degree of PEGylation can be achieved using various analytical techniques:

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS can be used to determine the molecular weight of the PEGylated peptide, confirming the covalent attachment of the PEG linker.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and separate it from the unreacted peptide.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides, an increase in the apparent molecular weight on an SDS-PAGE gel can indicate successful PEGylation.

Troubleshooting

-

Low Conjugation Efficiency:

-

Increase the molar excess of the this compound.

-

Optimize the reaction pH to be between 8.0 and 8.5.

-

Ensure the peptide buffer is free of primary amines.

-

Confirm the activity of the NHS ester, as it is moisture-sensitive.

-

-

Peptide Precipitation:

-

The addition of the organic solvent (DMF/DMSO) may cause some peptides to precipitate. Ensure the final organic solvent concentration is low (≤10%).

-

Consider using a co-solvent or adjusting the buffer composition.

-

-

Incomplete Boc Deprotection:

-

Increase the reaction time or the concentration of TFA.

-

Ensure anhydrous conditions, as water can interfere with the reaction.

-

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can successfully perform the conjugation of this compound to their peptide of interest, enabling a wide range of applications in drug development and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for the Use of Boc-N-PEG1-C2-NHS Ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-N-PEG1-C2-NHS Ester in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a versatile, heterobifunctional linker widely employed in the synthesis of PROTACs. This linker features a short polyethylene glycol (PEG) spacer, which enhances the hydrophilicity and can improve the solubility and cell permeability of the resulting PROTAC molecule.[2] The linker is functionalized with two key reactive groups: a tert-butyloxycarbonyl (Boc)-protected amine and an N-hydroxysuccinimide (NHS) ester. This orthogonal protecting group strategy allows for a controlled, stepwise synthesis of the PROTAC molecule. The NHS ester provides a reactive handle for coupling to a primary or secondary amine on one of the ligands, while the Boc-protected amine, after deprotection, allows for subsequent conjugation to the other ligand.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its successful application in PROTAC synthesis.

| Property | Value |